molecular formula C17H36ClN B14680585 Allyldodecyldimethylammonium chloride CAS No. 31978-07-1

Allyldodecyldimethylammonium chloride

Cat. No.: B14680585
CAS No.: 31978-07-1
M. Wt: 289.9 g/mol
InChI Key: ICYLLRVIJXEBBI-UHFFFAOYSA-M
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Description

Allyldodecyldimethylammonium chloride is a quaternary ammonium compound (QAC) with a structure combining an allyl group (CH₂=CHCH₂–), a dodecyl (C₁₂H₂₅–) chain, and two methyl groups attached to a central nitrogen atom, with a chloride counterion. Its molecular formula is C₁₇H₃₅NCl, and it is primarily used as a cationic surfactant and antimicrobial agent in industrial and commercial applications, such as disinfectants, fabric softeners, and water treatment systems. The compound’s amphiphilic nature allows it to disrupt microbial cell membranes, making it effective against bacteria, fungi, and viruses .

Properties

CAS No.

31978-07-1

Molecular Formula

C17H36ClN

Molecular Weight

289.9 g/mol

IUPAC Name

dodecyl-dimethyl-prop-2-enylazanium;chloride

InChI

InChI=1S/C17H36N.ClH/c1-5-7-8-9-10-11-12-13-14-15-17-18(3,4)16-6-2;/h6H,2,5,7-17H2,1,3-4H3;1H/q+1;/p-1

InChI Key

ICYLLRVIJXEBBI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC=C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyldodecyldimethylammonium chloride typically involves the reaction of dodecylamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of pressure-resistant closed reaction vessels ensures that the reactants do not leak and participate completely in the reaction, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Allyldodecyldimethylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as hydroxide ions can react with the allyl group.

    Oxidizing Agents: Agents like hydrogen peroxide can oxidize the compound under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .

Scientific Research Applications

Allyldodecyldimethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of allyldodecyldimethylammonium chloride involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure. This results in the leakage of cellular contents and eventual cell death. The compound targets phospholipid membranes and can also interfere with specific enzymes and proteins within the cell .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) share structural similarities but differ in alkyl chain lengths, substituents, and functional groups, leading to variations in antimicrobial efficacy, solubility, and toxicity. Below is a detailed comparison of Allyldodecyldimethylammonium chloride with analogous QACs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Primary Applications Antimicrobial Efficacy (Log Reduction)*
This compound C₁₇H₃₅NCl Allyl, dodecyl, methyl Disinfectants, water treatment 3.5–4.0 (Gram-positive bacteria)
Didecyldimethylammonium chloride (DDAC) C₂₂H₄₈NCl Two decyl (C₁₀) chains, methyl Surface sanitizers, agriculture 4.5–5.0 (Broad-spectrum)
Benzyldimethyldodecylammonium chloride C₂₁H₃₈NCl Benzyl, dodecyl, methyl Hospital-grade disinfectants 4.0–4.5 (Gram-negative bacteria)
Diallyldimethylammonium chloride (DADMAC) C₈H₁₆NCl Two allyl groups, methyl Water treatment polymers 2.5–3.0 (Limited efficacy)
Dimethyldioctylammonium chloride C₁₈H₄₀NCl Two octyl (C₈) chains, methyl Emulsifiers, corrosion inhibitors 3.0–3.5

*Log reduction values indicate microbial kill rates under standardized testing conditions.

Key Findings from Comparative Studies

Chain Length vs. Efficacy :

  • Longer alkyl chains (e.g., DDAC’s C₁₀ chains) enhance lipid membrane disruption, resulting in higher antimicrobial potency compared to shorter chains (e.g., DADMAC’s C₃ allyl groups) . This compound’s C₁₂ chain balances solubility and efficacy, making it suitable for formulations requiring moderate surfactant activity .

However, benzyl-containing QACs (e.g., Benzyldimethyldodecylammonium chloride) exhibit enhanced stability in organic matrices .

Regulatory databases (e.g., EPA) highlight stricter exposure limits for DDAC compared to this compound .

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